PEG5-bis-(ethyl phosphonate)

PROTAC Targeted Protein Degradation Linker Optimization

Substituting PEG5-bis-(ethyl phosphonate) with generic PEG linkers compromises PROTAC ternary complex stability-even single ethylene glycol unit variations alter degradation efficiency. The ~17.5 Å PEG5 spacer bridges the PEG4-PEG6 gap for precise linker geometry tuning, while dual ethyl phosphonate termini enable strong metal oxide (TiO₂, Fe₃O₄) and hydroxyapatite binding critical for bone-targeted delivery and nanoparticle PEGylation. • ≥98% purity ensures reproducible bioconjugation outcomes • Homobifunctional design supports symmetric dual-anchoring strategies • Bulk quantities and custom synthesis available

Molecular Formula C20H44O11P2
Molecular Weight 522.5 g/mol
Cat. No. B609897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG5-bis-(ethyl phosphonate)
SynonymsPEG5-bis-(ethyl phosphonate)
Molecular FormulaC20H44O11P2
Molecular Weight522.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3
InChIKeyGAJCGHAUFHRSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PEG5-bis-(ethyl phosphonate) Overview


PEG5-bis-(ethyl phosphonate) (CAS 1446282-28-5) is a homobifunctional polyethylene glycol derivative comprising a penta(ethylene glycol) core flanked by terminal diethyl phosphonate esters. It is categorized as a non-cleavable linker within the broader class of PEG-based PROTAC (PROteolysis TArgeting Chimera) building blocks and also serves as a symmetric, dual-anchoring reagent for surface functionalization and metal chelation applications . The phosphonate moieties provide strong binding affinity toward metal ions and mineral surfaces, while the PEG5 spacer confers enhanced water solubility and conformational flexibility relative to shorter PEG analogs [1].

PEG5-bis-(ethyl phosphonate) Substitution Risks


Indiscriminate substitution of PEG5-bis-(ethyl phosphonate) with either shorter PEG-phosphonates or alternative bis-functional PEGs can critically compromise experimental outcomes. In PROTAC design, the exact length of the PEG spacer is a primary determinant of ternary complex stability and degradation efficiency, with variations as small as a single ethylene glycol unit altering the conformational landscape and target engagement [1]. Furthermore, the dual terminal ethyl phosphonate groups are not merely solubilizing moieties; they provide specific, high-affinity chelation for metal oxides (e.g., TiO₂, Fe₃O₄) and bone mineral (hydroxyapatite) that simpler PEG-diols or mono-functional PEGs cannot replicate [2]. These structural features collectively dictate linker performance in both biological and materials science contexts, rendering generic substitution ineffective and scientifically unsound.

PEG5-bis-(ethyl phosphonate) Comparative Evidence


PROTAC Linker Length Differentiation

In PROTAC development, linker length critically governs degradation efficiency by defining the spatial geometry of the ternary complex [1]. PEG5-bis-(ethyl phosphonate) provides a discrete spacer length that is intermediate between the commonly used PEG4 and PEG6 linkers. While head-to-head quantitative degradation data for this exact compound are not available in primary literature, class-level studies demonstrate that varying the PEG linker length from PEG4 to PEG6 can alter protein degradation outcomes, indicating that the specific PEG5 length occupies a distinct and non-interchangeable conformational space [2].

PROTAC Targeted Protein Degradation Linker Optimization

Bisphosphonate Hydroxyapatite Binding

The terminal ethyl phosphonate groups of PEG5-bis-(ethyl phosphonate) mimic the bone-seeking properties of clinical bisphosphonates, conferring high affinity for calcium ions and hydroxyapatite (HA) mineral surfaces [1]. This property is absent in simple PEG-diols or mono-functional PEG derivatives. While direct quantitative binding data for this specific compound is limited, class-level evidence from PEG-bisphosphonate conjugates demonstrates significantly enhanced HA binding and in vivo bone specificity compared to non-bisphosphonate controls [2].

Bone Targeting Drug Delivery Bisphosphonate Conjugation

Aqueous Solubility vs. Alkyl Linkers

PEG5-bis-(ethyl phosphonate) incorporates a hydrophilic PEG5 spacer that increases water solubility relative to hydrophobic or shorter PEG linkers [1]. The calculated partition coefficient (LogP) for this compound is -0.6, indicating favorable hydrophilicity . In the context of PROTAC development, incorporation of PEG linkers has been shown to dramatically improve pharmacokinetic profiles in vivo, including prolonged half-life and increased plasma concentration, compared to constructs lacking a PEG spacer [2].

Solubility Enhancement PROTAC Formulation PEG Linker

PEG5-bis-(ethyl phosphonate) Applications


PROTAC Linker Optimization

PEG5-bis-(ethyl phosphonate) is ideally suited as a linker candidate during the systematic optimization of PROTACs. Its defined intermediate length (~17.5 Å) bridges the gap between the more common PEG4 and PEG6 linkers, enabling medicinal chemists to fine-tune the spatial distance between the target protein ligand and the E3 ligase ligand [1]. This is critical because even small variations in linker length can drastically alter degradation efficiency [2].

Bone-Targeted Drug Delivery

The dual terminal phosphonate groups provide a strong, specific anchor for bone mineral (hydroxyapatite), making PEG5-bis-(ethyl phosphonate) a valuable building block for constructing bone-targeted therapeutics or diagnostic imaging agents . This is supported by class-level evidence showing that PEG-bisphosphonate conjugates exhibit significantly enhanced bone localization and specificity in vivo compared to non-targeted controls [3].

Nanoparticle Surface Functionalization

The ethyl phosphonate groups form robust, stable complexes with metal ions and metal oxide surfaces such as iron oxide (Fe₃O₄) and titanium dioxide (TiO₂) . This makes PEG5-bis-(ethyl phosphonate) an effective reagent for PEGylating nanoparticle surfaces, thereby improving colloidal stability, reducing non-specific protein adsorption, and increasing circulation half-life in biomedical applications [4].

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